molecular formula C10H13F3O5S B040514 Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate CAS No. 122135-83-5

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate

Cat. No. B040514
M. Wt: 302.27 g/mol
InChI Key: VWIUHGUFSGOXDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate often involves the strategic use of sulfonyl and trifluoromethyl groups to induce desired reactivity and selectivity. For instance, Ethyl glyoxylate N-tosylhydrazone acts as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions, highlighting the synthetic versatility of sulfonyl-containing compounds (Fernández et al., 2014). Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl group showcases as a new protecting and activating group for amine synthesis, indicating the role of sulfonyl groups in facilitating complex organic transformations (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl sulfonyl moiety, such as Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, is crucial for their chemical behavior. The trifluoromethyl group imparts unique electronic effects due to its electronegativity, affecting the compound's reactivity and stability. The sulfonyl group, on the other hand, is a versatile functional group that influences the molecular geometry and electronic distribution, enhancing the compound's reactivity towards nucleophilic substitutions and other reactions.

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is influenced by its functional groups. Compounds with trifluoromethyl sulfonyl groups are known for participating in 1,3-dipolar cycloaddition reactions, offering a pathway to trifluoromethylated syn-3-amino alcohols with high regio- and stereo-selectivity, showcasing the compound's utility in synthesizing complex organic molecules (Tsuge et al., 1995).

Scientific Research Applications

Arylation and Cycloaddition Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is involved in arylation and cycloaddition reactions. For example, Arylation of ethyl 4-oxocyclohex-2-enecarboxylate derivatives by aryl-lead triacetates demonstrates regiospecific arylation at C-1, which is a crucial step in the synthesis of certain organic compounds (Ackland & Pinhey, 1987). Similarly, 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide result in the formation of ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and related compounds (Markitanov et al., 2018).

Radical-Mediated Carbonylation

This chemical is also used in radical-mediated carbonylation of alkanes, where it serves as a reagent. This reaction leads to the formation of ethynyl ketones, a valuable class of compounds in organic synthesis (Uenoyama et al., 2006).

Sulfone Synthesis

It plays a role in the synthesis of functionalized sulfones through base-catalyzed conjugate addition reactions. This process offers a direct and efficient way to access γ-keto- and γ-hydroxy sulfones (Fernández et al., 2014).

Fluorinated Compound Synthesis

The synthesis of fluorinated cyclic compounds like vinylogous acid and amide ester derivatives utilizes this compound. These fluorinated derivatives are important as building blocks in various chemical syntheses (Okoro et al., 2006).

Catalysis and Polymerization

In catalysis and polymerization, this chemical is used as a sulfonate initiator for the ring-opening polymerization of 2-oxazolines, influencing the initiation and propagation reactivity of the polymerization process (Glassner et al., 2015).

Safety And Hazards

This compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUHGUFSGOXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327873
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate

CAS RN

122135-83-5
Record name Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122135-83-5
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